3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its pyridine ring substituted with chlorine atoms at the 3 and 6 positions, a carboxamide group at the 2 position, and a cyanopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Formation of Carboxamide: The carboxamide group is introduced by reacting 3,6-dichloropyridine with an appropriate amine, such as N-methylamine, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate carboxamide with 1-bromo-2-cyanopropane in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve safety.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the nitrile group to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancers.
Agricultural Science: The compound is studied for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.
Material Science: Its derivatives are explored for use in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Agricultural Applications: It may disrupt essential biological pathways in pests or weeds, leading to their death or reduced growth.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the cyanopropyl group, potentially altering its biological activity and chemical reactivity.
N-(1-Cyanopropan-2-yl)-N-methylpyridine-2-carboxamide: Lacks the chlorine substituents, which may affect its interaction with biological targets.
Uniqueness
3,6-Dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3,6-dichloro-N-(1-cyanopropan-2-yl)-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-7(5-6-14)16(2)11(17)10-8(12)3-4-9(13)15-10/h3-4,7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVVWRRHHSQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=C(C=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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